molecular formula C31H53N9O6 B1354022 Tfllr-NH2 CAS No. 197794-83-5

Tfllr-NH2

Numéro de catalogue B1354022
Numéro CAS: 197794-83-5
Poids moléculaire: 647.8 g/mol
Clé InChI: ANAMCEKSRDPIPX-GFGQVAFXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tfllr-NH2 is a peptide derived from the protease-activated receptor-1 (PAR 1) that acts as a PAR 1 selective agonist . It stimulates PAR 1-mediated plasma extravasation in vivo .


Molecular Structure Analysis

The molecular weight of Tfllr-NH2 is 647.82 and its formula is C31H53N9O6 . The sequence of Tfllr-NH2 is TFLLR, with Arg-5 being a C-terminal amide .


Chemical Reactions Analysis

Tfllr-NH2 is known to stimulate PAR 1-mediated plasma extravasation in vivo . It is also used to activate platelets .


Physical And Chemical Properties Analysis

Tfllr-NH2 has a molecular weight of 647.81 and a molecular formula of C31H53N9O6 . It is soluble in water .

Mécanisme D'action

Tfllr-NH2 acts as a selective agonist for the protease-activated receptor-1 (PAR 1), with an EC50 of 1.9 μM . It has been shown to stimulate plasma extravasation mediated by PAR 1 in vivo .

Propriétés

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53N9O6/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAMCEKSRDPIPX-GFGQVAFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tfllr-NH2
Reactant of Route 2
Tfllr-NH2
Reactant of Route 3
Tfllr-NH2
Reactant of Route 4
Reactant of Route 4
Tfllr-NH2
Reactant of Route 5
Tfllr-NH2
Reactant of Route 6
Tfllr-NH2

Q & A

Q1: What is the primary target of TFLLR-NH2?

A1: TFLLR-NH2 acts as a potent and selective agonist for PAR1, a G protein-coupled receptor involved in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does TFLLR-NH2 activate PAR1?

A2: TFLLR-NH2 mimics the tethered ligand sequence of PAR1, binding to and activating the receptor. This binding leads to a conformational change, initiating downstream signaling cascades. [, ]

Q3: Which signaling pathways are activated downstream of PAR1 upon TFLLR-NH2 binding?

A3: TFLLR-NH2 binding to PAR1 triggers a cascade of signaling events, primarily through G protein-dependent pathways. These pathways include the activation of phospholipase C (PLC), Rho GTPases (such as RhoA and Rac1), mitogen-activated protein kinases (MAPKs), and intracellular calcium mobilization. [, , , , , , , , , ]

Q4: What are the physiological consequences of PAR1 activation by TFLLR-NH2?

A4: TFLLR-NH2-mediated PAR1 activation elicits a range of physiological responses depending on the cell type and context. These responses include:

  • Smooth Muscle Contraction: In vascular and gastrointestinal smooth muscle, TFLLR-NH2 induces contraction. [, , , , , , , , , ]
  • Cellular Proliferation and Growth: In certain cell types, such as fibroblasts and cancer cells, TFLLR-NH2 can stimulate proliferation and growth. [, , , ]
  • Inflammatory Responses: PAR1 activation by TFLLR-NH2 can contribute to inflammatory processes by modulating cytokine and chemokine production and influencing immune cell recruitment. [, , , , , ]
  • Blood-Brain Barrier Integrity: TFLLR-NH2 administration can impact blood-brain barrier permeability, particularly in the context of inflammation. []

Q5: What is the molecular formula and weight of TFLLR-NH2?

A5: As a peptide, TFLLR-NH2 doesn't have a single, well-defined molecular formula or weight. Its composition can vary depending on factors like hydration and salt form.

Q6: Is there spectroscopic data available for TFLLR-NH2?

A6: Spectroscopic data like NMR or mass spectrometry confirming the peptide's identity and purity are likely generated during synthesis and characterization but are not routinely reported in the cited studies.

Q7: How do structural modifications of the TFLLR-NH2 peptide affect its activity and selectivity?

A9: Studies using modified peptides have shown that alterations in the amino acid sequence can significantly impact TFLLR-NH2's activity and selectivity. For instance, replacing phenylalanine with serine at position 240 in PAR2 resulted in reduced sensitivity to trypsin and PAR2-activating peptides but increased sensitivity to TFLLR-NH2. [, ] This highlights the importance of specific amino acid residues in receptor binding and activation.

Q8: What in vitro models have been used to study the effects of TFLLR-NH2?

A8: Researchers have employed various in vitro models, including:

  • Cultured Cell Lines: Human embryonic kidney (HEK) cells, rat kangaroo kidney (KNRK) cells, and gastric, pulmonary, and umbilical vein endothelial cells have been used to investigate PAR activation and downstream signaling. [, , , , , , , , , , , , , , ]
  • Isolated Tissue Preparations: Studies have used isolated strips of rat aorta, gastric longitudinal muscle, and colon to examine the effects of TFLLR-NH2 on smooth muscle contraction. [, , , , , , , ]

Q9: What in vivo models have been used to investigate the effects of TFLLR-NH2?

A9: Animal models, particularly rodents, have been instrumental in studying TFLLR-NH2's effects:

  • Rodent Models of Inflammation: Mouse models of prostatitis and lung injury have been used to evaluate the role of PAR1 in inflammation and assess the potential of TFLLR-NH2 as a therapeutic target. [, ]
  • Rodent Models of Cardiovascular Disease: Studies have utilized rat models of hypertension to investigate the role of PAR1 in blood pressure regulation and renal function. []
  • Neonatal Rat Pups with Brain Injury: A model of germinal matrix hemorrhage in neonatal rat pups was used to investigate the effects of dabigatran (a thrombin inhibitor) and TFLLR-NH2 on post-hemorrhagic hydrocephalus development. []

Q10: What are the potential therapeutic applications of TFLLR-NH2 or PAR1 modulators?

A10: While TFLLR-NH2 itself might not be a direct therapeutic candidate, its use as a research tool has unveiled PAR1 as a potential target for various conditions:

  • Inflammatory Disorders: Modulating PAR1 activity could offer therapeutic benefits in inflammatory diseases like pulmonary fibrosis, glomerulonephritis, and prostatitis. [, , , ]
  • Cardiovascular Diseases: Targeting PAR1 might hold promise for managing hypertension and other cardiovascular complications. [, , ]
  • Cancer: Given PAR1's role in tumorigenesis, invasion, and multidrug resistance, targeting this receptor could offer novel therapeutic avenues. [, ]

Q11: What are the future directions for research on TFLLR-NH2 and PAR1?

A11: Future research avenues could focus on:

  • Deciphering the complexities of biased signaling: Understanding how different agonists, including TFLLR-NH2, induce distinct PAR1 signaling outcomes could lead to more targeted therapies. []
  • Developing more selective and potent PAR1 modulators: Creating compounds with improved pharmacokinetic properties and reduced off-target effects is crucial for clinical translation. [, ]
  • Exploring combination therapies: Combining PAR1 modulation with existing treatments could enhance efficacy and overcome limitations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.